![molecular formula C27H23N5O5 B2497994 ethyl 3-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate CAS No. 1189697-23-1](/img/structure/B2497994.png)
ethyl 3-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a class known as 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which have shown potential in various pharmacological studies. They are recognized for their binding affinity to adenosine receptors, which may have therapeutic implications in conditions like depression and anxiety. Notably, these compounds have been investigated for their roles as adenosine receptor antagonists and could act as novel and rapid-acting antidepressant agents. The structure-activity relationship (SAR) is crucial for their activity, especially in terms of substitutions on the triazoloquinoxaline core (Sarges et al., 1990).
Synthesis Analysis
The synthetic approach towards these compounds generally involves multi-step reactions, starting from the quinoxaline derivatives and involving intermediates like ethyl 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetate. These steps typically include reactions such as DCC coupling and azide coupling methods to introduce the desired functional groups (Fathalla, 2015).
Aplicaciones Científicas De Investigación
Adenosine Receptor Antagonists and Antidepressant Agents :
- A study on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which share a similar structural framework, suggests their role as potent adenosine receptor antagonists with potential as rapid-onset antidepressants. These compounds demonstrated optimal activity in Porsolt's behavioral despair model in rats, indicating their therapeutic potential in novel and rapid acting antidepressant agents (Sarges et al., 1990).
Synthesis and Biological Activities :
- The synthesis of related triazoloquinoxaline derivatives has been extensively studied, with various chemical reactions leading to diverse compounds. For instance, ethyl 3-[β-(benzazol-2-yl)-hydrazino]-2-(polyfluorobenzoyl)acrylates when heated with DBU yield derivatives of 4-oxo-4H-benzazolo[2',3':3,4][1,2,4]triazino[5,6,1-i,j]quinoline-5-carboxylic acids, which represent a novel heterocyclic system (Lipunova et al., 1997).
Synthesis of Amino Acid Derivatives :
- Methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs have been synthesized, which include reactions of 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid with amino acid esters (Fathalla, 2015).
Potential Antimicrobial Agents :
- Compounds within this chemical class have shown potential as antimicrobial agents. For instance, various pyrazoline and pyrazole derivatives, including ethyl [1,2,4] triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoates, have been synthesized and evaluated for their antimicrobial activity (Hassan, 2013).
Mecanismo De Acción
Mode of action
These compounds are thought to work by intercalating into the DNA structure, disrupting its normal function and leading to cell death . This makes them potential anticancer agents .
Biochemical pathways
Dna intercalation can disrupt a variety of cellular processes, including dna replication and transcription, leading to cell death .
Pharmacokinetics
In silico admet profiles have been performed for similar compounds .
Result of action
The result of the compound’s action would likely be cell death, given its potential as an anticancer agent .
Propiedades
IUPAC Name |
ethyl 3-[[2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O5/c1-3-36-26(34)18-10-8-11-19(15-18)28-23(33)16-31-27(35)32-21-13-6-5-12-20(21)29-25(24(32)30-31)37-22-14-7-4-9-17(22)2/h4-15H,3,16H2,1-2H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAUIQFRIHOFRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.